molecular formula C9H7IOS B8512809 2-Iodo-7-methoxy-1-benzothiophene

2-Iodo-7-methoxy-1-benzothiophene

Cat. No.: B8512809
M. Wt: 290.12 g/mol
InChI Key: KJDWGVSGHCXUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-7-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H7IOS and its molecular weight is 290.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7IOS

Molecular Weight

290.12 g/mol

IUPAC Name

2-iodo-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7IOS/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-5H,1H3

InChI Key

KJDWGVSGHCXUBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 4 L mechanically stirred reactor, a solution of 1-benzothien-7-yl methyl ether (105 g, 0.64 mol) in anhydrous THF (2 L) is cooled down to −74° C. n-Butyl lithium in hexane is added (2.5 N, 285 mL, 0.71 mol) within 45 min, keeping temperature below −70° C. The mixture is stirred 30 min at −78° C. and a solution of iodine (179 g, 0.70 mol) in anhydrous THF (1 L) is added within 1 h, keeping temperature below −70° C. After addition, the mixture is allowed to come up to room temperature over 2 h and brine (500 mL) is added. The layers are roughly separated and the organic layer is partially evaporated. Additional brine (200 mL) is added to the residual aqueous layer (mixed with some THF). After decantation, the organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate (500 mL). The organic layers are pooled, washed with aqueous sodium thiosulphate, dried (MgSO4) and the solvent evaporated in vacuo to give the crude iodo derivative (173.6 g, 93%) The solid is recrystallized from isopropanol (150 mL) to give pure compound (145.5 g, 88%); δH (600 MHz, CDCl3) 7.51 (s, 1H), 7.32 (d(br), J=7.89 Hz, 1H), 7.26 (t, J=7.89 Hz, 1H), 6.72 (d(br), J=7.89 Hz, 1H), 3.97 (s, 3H).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
88%

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